Methyl 6-iodohexanoate

Catalog No.
S3527068
CAS No.
14273-91-7
M.F
C7H13IO2
M. Wt
256.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-iodohexanoate

CAS Number

14273-91-7

Product Name

Methyl 6-iodohexanoate

IUPAC Name

methyl 6-iodohexanoate

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

InChI

InChI=1S/C7H13IO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3

InChI Key

ZIASHHAADPIIDO-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCI

Canonical SMILES

COC(=O)CCCCCI

Potential Applications in Glycosylation Reactions

5-Methoxycarbonyl-1-pentyl iodide is an organic compound with potential applications in scientific research, particularly in the field of carbohydrate chemistry. One promising area of exploration is its use as a glycosylating agent.

Glycosylation is a fundamental reaction in organic chemistry, involving the formation of a glycosidic bond between a carbohydrate (glycosyl donor) and another molecule (glycosyl acceptor) []. This bond is essential for the structure and function of many biological molecules, including carbohydrates, glycolipids, and glycoproteins.

Methyl 6-iodohexanoate is an organic compound characterized by the molecular formula C7H13IO2C_7H_{13}IO_2. It features a hexanoate chain with an iodine atom at the sixth carbon position, making it a member of the alkyl iodides. This compound is typically a colorless to pale yellow liquid with a distinctive odor. It is soluble in organic solvents such as ether and chloroform but has limited solubility in water. Methyl 6-iodohexanoate is primarily used in organic synthesis due to its reactivity stemming from the presence of the iodine atom, which can facilitate nucleophilic substitution reactions.

, including:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Esterification: It can react with carboxylic acids to form esters.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding alcohols or other functional groups.

These reactions are crucial for synthesizing more complex organic molecules and can be facilitated by different catalysts or reaction conditions.

Methyl 6-iodohexanoate can be synthesized through several methods:

  • Direct Halogenation: Hexanoic acid can be reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the sixth carbon position.
  • Esterification: Hexanoic acid can be esterified with methanol, followed by iodination using iodine monochloride or another iodinating agent.
  • Nucleophilic Substitution: Starting from a precursor such as methyl 6-bromohexanoate, treatment with potassium iodide can facilitate the substitution of bromine with iodine.

These methods allow for flexibility in synthesizing methyl 6-iodohexanoate depending on available starting materials and desired yields.

Methyl 6-iodohexanoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Researchers utilize this compound to study reaction mechanisms involving halogenated compounds.
  • Flavoring Agents: Its unique structure may contribute to flavor profiles in food chemistry, although specific applications in this area require further investigation.

Similar Compounds: Comparison

Methyl 6-iodohexanoate shares similarities with several other compounds, particularly those within the family of halogenated esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl 6-bromohexanoateC7H13BrO2C_7H_{13}BrO_2Contains bromine instead of iodine; similar reactivity.
Methyl 6-chlorohexanoateC7H13ClO2C_7H_{13}ClO_2Contains chlorine; often used in substitution reactions.
Methyl 6-oxohexanoateC7H12O3C_7H_{12}O_3Contains a ketone functional group; different reactivity profile.
Methyl hexanoateC7H14O2C_7H_{14}O_2A simple ester without halogen; less reactive than halogenated esters.

Uniqueness

Methyl 6-iodohexanoate's uniqueness lies in its iodine substituent, which enhances its reactivity compared to its bromo and chloro counterparts. This property makes it particularly useful for specific nucleophilic substitution reactions that may not occur as readily with other halogens.

XLogP3

3.3

Dates

Modify: 2024-02-18

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